molecular formula C10H9Br2ClO B3036450 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone CAS No. 343375-52-0

3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

Cat. No.: B3036450
CAS No.: 343375-52-0
M. Wt: 340.44 g/mol
InChI Key: NNLXNPXDVHOGCR-UHFFFAOYSA-N
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Description

α,β-Dibromoketones are a class of organic compounds characterized by a ketone functional group with bromine atoms attached to the two carbon atoms adjacent (in the alpha and beta positions) to the carbonyl group. The presence of the two bromine atoms and the carbonyl group makes these molecules highly reactive and versatile intermediates in organic synthesis.

The reactivity of α,β-dibromoketones stems from several key features:

Electrophilic Centers: Both the carbonyl carbon and the carbon atoms bearing the bromine atoms are electrophilic, making them susceptible to attack by nucleophiles.

Leaving Groups: The bromide ions are good leaving groups, facilitating substitution and elimination reactions.

Stereochemistry: The presence of stereocenters at the α and β positions allows for the exploration of stereoselective reactions.

These characteristics enable α,β-dibromoketones to participate in a wide array of chemical transformations, including nucleophilic substitution, elimination, rearrangement, and cycloaddition reactions. They are valuable precursors for the synthesis of a diverse range of organic molecules, particularly heterocyclic compounds like pyrazoles and isoxazoles, which are of significant interest in medicinal chemistry.

The specific compound, 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone, has been a subject of academic interest due to its unique structural features, which allow for the investigation of various chemical principles. The rationale for its study can be broken down as follows:

Substituent Effects: The presence of a para-chlorophenyl group on the β-carbon allows researchers to study the electronic effects of this substituent on the reactivity of the dibromoketone system. The chlorine atom, being an electron-withdrawing group, influences the electron density distribution within the molecule, thereby affecting reaction rates and pathways.

Reaction Mechanisms: The defined structure of this compound provides an excellent model system to elucidate the mechanisms of fundamental organic reactions. For instance, studying its reactions with various nucleophiles can provide insights into the competition between substitution at the α- and β-positions and other reaction pathways like the Favorskii rearrangement.

Synthetic Utility: As a functionalized building block, this compound holds potential for the synthesis of more complex molecules. The bromine atoms can be selectively replaced or eliminated to introduce new functional groups, and the ketone moiety can be further manipulated. This makes it a valuable intermediate for the construction of novel organic frameworks.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 343375-52-0
Molecular Formula C₁₀H₉Br₂ClO
Molecular Weight 340.44 g/mol

Data sourced from ChemicalBook. chemicalbook.com

Academic investigations into this compound and related α,β-dibromoketones are typically driven by the following objectives:

Development of Synthetic Methodologies: A primary goal is to develop efficient and stereoselective methods for the synthesis of these compounds. A common approach involves the bromination of the corresponding α,β-unsaturated ketone, in this case, 4-(4-chlorophenyl)-3-buten-2-one. Research in this area focuses on optimizing reaction conditions, exploring different brominating agents, and controlling the stereochemical outcome of the reaction.

Table 2: Properties of the Precursor 4-(4-chlorophenyl)-3-buten-2-one

PropertyValue
CAS Number 3160-40-5
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Appearance Solid
Melting Point 58-62 °C

Data sourced from Sigma-Aldrich.

Exploration of Reactivity and Reaction Mechanisms: A significant portion of research is dedicated to understanding the reactivity of these compounds. This includes studying their behavior in the presence of various reagents, such as nucleophiles, bases, and reducing agents. Key areas of investigation include:

Nucleophilic Substitution Reactions: Investigating the regioselectivity of nucleophilic attack at the α- and β-positions.

Favorskii Rearrangement: Studying the base-catalyzed rearrangement to form carboxylic acid derivatives. This reaction is a classic example of a skeletal rearrangement and is of significant mechanistic and synthetic interest. ddugu.ac.inwikipedia.orgpurechemistry.org

Synthesis of Heterocycles: Utilizing this compound as a precursor for the synthesis of heterocyclic compounds, such as pyrazoles, by reaction with hydrazine (B178648) derivatives. organic-chemistry.orgmdpi.comresearchgate.net

Structure-Activity Relationship Studies: By systematically modifying the structure of the α,β-dibromoketone (e.g., by changing the substituent on the phenyl ring) and observing the effect on reactivity, researchers can establish structure-activity relationships. This provides a deeper understanding of the electronic and steric factors that govern the chemical behavior of this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-4-(4-chlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2ClO/c1-6(14)9(11)10(12)7-2-4-8(13)5-3-7/h2-5,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXNPXDVHOGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272005
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
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Molecular Weight

340.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-52-0
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
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Synthetic Methodologies for 3,4 Dibromo 4 4 Chlorophenyl 2 Butanone

Precursor Synthesis Strategies: Focus on 4-(4-Chlorophenyl)but-3-en-2-one

The primary precursor for the synthesis of 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone is the α,β-unsaturated ketone, 4-(4-chlorophenyl)but-3-en-2-one. This compound is typically synthesized through a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens with a ketone that possesses α-hydrogens.

In this specific synthesis, 4-chlorobenzaldehyde (B46862) is reacted with acetone (B3395972) in the presence of a base, such as sodium hydroxide (B78521). The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable conjugated system of 4-(4-chlorophenyl)but-3-en-2-one.

Table 1: Reactants for the Synthesis of 4-(4-Chlorophenyl)but-3-en-2-one

ReactantRole
4-ChlorobenzaldehydeAromatic aldehyde (electrophile)
AcetoneKetone (nucleophile precursor)
Sodium HydroxideBase catalyst

The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified by standard techniques such as recrystallization. The efficiency of this method makes it a common choice for preparing various chalcone-like compounds.

Direct Bromination Approaches

The conversion of 4-(4-chlorophenyl)but-3-en-2-one to this compound is achieved through the addition of bromine across the carbon-carbon double bond. Several methods can be employed for this direct bromination.

Halogenation with Molecular Bromine

This stereospecificity is a key feature of this reaction. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or acetic acid.

Brominating Agents in the Presence of Oxidants (e.g., Ammonium (B1175870) Bromide/Ceric Ammonium Nitrate (B79036) Systems)

Due to the hazardous nature of molecular bromine, alternative "greener" brominating systems have been developed. One such system involves the use of ammonium bromide in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or ammonium persulfate. In these systems, the bromide ion is oxidized in situ to generate an electrophilic bromine species that then reacts with the alkene.

For instance, the bromination of chalcones, which are structurally similar to 4-(4-chlorophenyl)but-3-en-2-one, has been successfully achieved by grinding the substrate with ammonium bromide and ammonium persulfate, providing the α,β-dibromo derivatives in high yields under mild conditions. This solvent-free approach offers an environmentally benign alternative to traditional methods.

Photoinduced Bromination Techniques

Photoinduced bromination offers another alternative for the halogenation of α,β-unsaturated ketones. These reactions often proceed via radical mechanisms. While specific details for the photoinduced bromination of 4-(4-chlorophenyl)but-3-en-2-one are not extensively documented, studies on related chalcones suggest that photoexcitation can lead to various transformations, including isomerization and cyclization. zairyo.org The application of photochemistry for the specific purpose of dibromination would require careful control of reaction conditions to favor the desired addition reaction over other possible photochemical pathways.

Considerations of Chemo-, Regio-, and Stereoselectivity in Dibromination Reactions

The dibromination of 4-(4-chlorophenyl)but-3-en-2-one presents several selectivity challenges that must be addressed to ensure the desired product is obtained in high yield and purity.

Chemoselectivity: The primary concern is the selective bromination of the alkene double bond without affecting other potentially reactive sites, such as the carbonyl group or the aromatic ring. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene, but the reaction is still highly favorable. The aromatic ring is generally less reactive towards electrophilic bromine addition under these conditions unless harsh conditions or specific catalysts are used.

Regioselectivity: The addition of bromine to the double bond of an α,β-unsaturated ketone is a well-defined process, with one bromine atom adding to the α-carbon and the other to the β-carbon relative to the carbonyl group. This results in the formation of the 3,4-dibromo product.

Stereoselectivity: As mentioned earlier, the addition of molecular bromine to alkenes typically proceeds via an anti-addition mechanism. researchgate.netchemicalbook.com This means that the two bromine atoms add to opposite faces of the double bond. For (E)-4-(4-chlorophenyl)but-3-en-2-one, this would lead to the formation of a specific pair of enantiomers (a racemic mixture) of this compound. The specific stereoisomers formed are a direct consequence of the reaction mechanism involving the cyclic bromonium ion intermediate.

Advanced Synthetic Strategies for Controlled Halogenation

Beyond the classical approaches, advanced synthetic strategies offer greater control over the halogenation process, particularly in terms of enantioselectivity.

Catalytic enantioselective halogenation reactions have emerged as a powerful tool for the synthesis of chiral molecules. While specific applications to this compound are not widely reported, the principles can be applied. These methods often employ chiral catalysts, such as cinchona alkaloids or metal complexes with chiral ligands, to control the facial selectivity of the electrophilic attack on the double bond. organic-chemistry.org This can lead to the preferential formation of one enantiomer of the product.

For example, catalytic enantioselective peroxidation of α,β-unsaturated ketones has been developed using chiral organic catalysts, demonstrating that the double bond of such systems is accessible for asymmetric transformations. nih.gov Similar strategies could potentially be adapted for enantioselective dibromination.

Furthermore, the use of alternative brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB), can offer advantages in terms of handling and reaction control. researchgate.net These reagents can provide a milder and more selective source of electrophilic bromine.

Table 2: Summary of Synthetic Methodologies

MethodBrominating AgentKey Features
Direct HalogenationMolecular Bromine (Br₂)Well-established, proceeds via bromonium ion, anti-addition.
Oxidative BrominationAmmonium Bromide / Oxidant"Greener" alternative, in situ generation of bromine.
Photoinduced BrominationLight and Bromine SourceRadical mechanism, potential for alternative reaction pathways.
Advanced StrategiesChiral CatalystsPotential for enantioselective synthesis.

Chemical Reactivity and Transformations of 3,4 Dibromo 4 4 Chlorophenyl 2 Butanone

Cyclization and Heterocycle Formation Mediated by 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

The presence of a ketone and two bromine atoms in a vicinal arrangement makes this compound a potent precursor for the synthesis of various heterocyclic systems.

Synthesis of Five-Membered Heterocycles (e.g., Pyrazoles, Pyrazolines, Isoxazoles)

Pyrazoles and Pyrazolines: The reaction of α,β-dibromo ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. olemiss.edu In a typical reaction, this compound is treated with hydrazine hydrate. The reaction likely proceeds through an initial substitution of one of the bromine atoms, followed by an intramolecular condensation and subsequent elimination to yield the aromatic pyrazole (B372694) ring. The use of substituted hydrazines allows for the introduction of various functionalities on the pyrazole nitrogen.

Furthermore, the reaction with acid hydrazides can lead to the formation of hydroxy pyrazoline intermediates. This occurs through a similar initial substitution and cyclization pathway, but without the final elimination step that leads to aromatization.

Isoxazoles: The synthesis of isoxazoles generally involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine (B1172632). This compound can serve as a precursor to the required α,β-unsaturated ketone, 4-(4-chlorophenyl)-3-buten-2-one, through a base-induced elimination of HBr. This intermediate can then undergo a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base to furnish the corresponding 3,5-disubstituted isoxazole.

A plausible reaction pathway for the formation of these heterocycles is summarized in the table below.

HeterocycleReagentKey Reaction Steps
PyrazoleHydrazine HydrateSubstitution, Intramolecular Condensation, Elimination
PyrazolineAcid HydrazidesSubstitution, Intramolecular Cyclization
IsoxazoleHydroxylamineElimination to α,β-unsaturated ketone, Cyclocondensation

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis provides a direct route to thiazole derivatives from α-haloketones and a source of sulfur, typically a thioamide like thiourea (B124793). nih.govrsc.orgresearchgate.netijper.orgorganic-chemistry.org this compound, possessing an α-bromo ketone moiety, is an excellent substrate for this reaction.

The reaction with thiourea is expected to proceed via initial nucleophilic attack of the sulfur atom on the carbon bearing the α-bromine, followed by cyclization through condensation of the amino group with the ketone carbonyl. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 2-amino-4-substituted thiazole. One of the bromine atoms is eliminated during the course of the reaction, likely as HBr. This method is highly efficient and allows for the synthesis of a variety of 2-aminothiazole (B372263) derivatives. ijper.org

Reactant 1Reactant 2Product ClassReaction Name
This compoundThiourea2-Aminothiazole derivativeHantzsch Thiazole Synthesis

Annulation Reactions for Polycyclic Systems

While specific examples involving this compound are not prevalent, its structure suggests potential for use in annulation reactions to construct polycyclic systems. Annulation reactions involve the formation of a new ring onto an existing one.

A plausible application is in a Robinson-type annulation. This would first require the conversion of the dibromo-ketone into an α,β-unsaturated ketone, 4-(4-chlorophenyl)-3-buten-2-one, via base-catalyzed elimination. This Michael acceptor can then react with a nucleophile, such as an enolate, in a Michael addition. Subsequent intramolecular aldol (B89426) condensation of the resulting 1,5-dicarbonyl intermediate would lead to the formation of a new six-membered ring, a cyclohexenone, fused to the existing structure of the enolate precursor.

Reductive Transformations of the Dibrominated Moiety

The vicinal dibromide functionality in this compound can undergo various reductive transformations. A common outcome of the reduction of vicinal dibromides is the formation of an alkene through reductive elimination of the two bromine atoms. nih.gov This can be achieved using various reducing agents, including certain metals like zinc or iron, or iodide ions. nih.gov The reaction with zinc dust, for instance, would likely yield 4-(4-chlorophenyl)-3-buten-2-one.

Alternatively, selective reduction of the carbon-bromine bonds without elimination is also possible, leading to the corresponding monobromo- or fully debrominated ketone. This would require milder reducing agents and careful control of reaction conditions. For example, catalytic hydrogenation could potentially reduce the C-Br bonds.

Rearrangement Reactions

α-Haloketones are known to undergo the Favorskii rearrangement in the presence of a base, leading to the formation of carboxylic acid derivatives. nrochemistry.comddugu.ac.inwikipedia.orgadichemistry.com Given its structure as an α,β-dibromoketone, this compound is a potential substrate for this type of skeletal rearrangement.

The reaction is initiated by the abstraction of an acidic α'-proton (from the methyl group) by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the α-bromine, leading to a highly strained cyclopropanone (B1606653) intermediate. The subsequent nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, yields the rearranged carboxylic acid or ester product. The regioselectivity of the ring-opening is generally governed by the formation of the more stable carbanion intermediate. youtube.com For α,α'-dihaloketones, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acid derivatives. wikipedia.orgadichemistry.com

Metal-Catalyzed Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bonds in this compound are susceptible to participation in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. harvard.eduorganic-chemistry.orglibretexts.orgnih.govmdpi.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.

Both the α- and β-bromine atoms could potentially undergo oxidative addition to a palladium(0) catalyst. However, the α-bromo ketone moiety is generally more reactive in such transformations. By reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base, it is plausible to selectively substitute the α-bromine atom to introduce a new aryl or vinyl group. The reactivity of the second bromine atom would depend on the specific reaction conditions and the nature of the catalyst and ligands employed.

Reaction NameCatalystReactantsProduct Type
Suzuki-Miyaura CouplingPalladium(0) complexOrganoboron compound (e.g., boronic acid)C-C coupled product

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 4 4 Chlorophenyl 2 Butanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the connectivity and stereochemical arrangement of the hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the adjacent bromine, chlorine, and carbonyl functionalities.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ 2.2 - 2.5 Singlet N/A
CHBr 4.8 - 5.2 Doublet 8 - 10
CHBr(Aryl) 5.5 - 5.9 Doublet 8 - 10

The methyl protons (CH₃) adjacent to the carbonyl group are expected to appear as a singlet in the upfield region. The two methine protons on the brominated carbons (CHBr) would likely form a doublet of doublets system, with their chemical shifts significantly downfield due to the deshielding effect of the bromine atoms. The aromatic protons on the 4-chlorophenyl ring would present as a complex multiplet, characteristic of a para-substituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopy, including DEPT and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C=O 195 - 205
Aromatic C-Cl 135 - 140
Aromatic C-H 128 - 132
Aromatic C-ipso 138 - 142
CHBr 50 - 60
CHBr(Aryl) 55 - 65

The carbonyl carbon (C=O) is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 128-142 ppm, with the carbon attached to the chlorine atom showing a distinct chemical shift. The two carbons bearing bromine atoms will be found in the 50-65 ppm region. The methyl carbon will be the most upfield signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): Would establish the coupling between the two CHBr protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations, for instance, between the methyl protons and the carbonyl carbon, and between the methine protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be crucial for determining the relative stereochemistry of the two chiral centers.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O Stretch 1710 - 1730 1710 - 1730
C-Br Stretch 500 - 650 500 - 650
C-Cl Stretch 700 - 800 700 - 800

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. The aromatic C=C stretching bands would also be observable. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Mass Spectrometry (HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone, with a molecular weight of approximately 340.44 g/mol , High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition.

The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would lead to a complex isotopic cluster for the molecular ion peak.

Predicted Key Fragmentation Pathways

α-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the loss of a CH₃CO radical or a CH₃CO⁺ ion.

Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals.

Cleavage of the C-C bond between the two brominated carbons.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful crystal structure determination of this compound would provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique would be particularly valuable in resolving the ambiguity of the relative and absolute configurations of the two chiral centers at positions 3 and 4. While no experimental crystal structure has been reported, such an analysis would be the gold standard for its complete structural elucidation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral isomers are studied)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the chiroptical properties of this compound. At present, there are no published experimental or theoretical data on the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), for the stereochemical assignment of its potential chiral isomers.

The molecule this compound possesses two stereogenic centers at the C3 and C4 positions. Consequently, it can exist as a set of stereoisomers, including enantiomers and diastereomers. The determination of the absolute configuration of these isomers would typically rely on techniques such as X-ray crystallography or chiroptical methods.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for assigning the absolute configuration of chiral molecules in solution. chiralabsxl.comnih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, which can be correlated to its three-dimensional structure. nih.gov For a conclusive stereochemical assignment using ECD, one would typically compare the experimental spectrum of a compound with that of a reference standard of known absolute configuration or with spectra generated through quantum chemical calculations. nih.gov

Despite the general utility of ECD in stereochemical analysis across a wide range of organic molecules, including those with halogen and ketone functional groups, specific research applying this technique to this compound or its close derivatives has not been reported. Therefore, no data tables of ECD maxima (Cotton effects) or detailed research findings on the stereochemical assignment of its isomers can be presented. Further research, including the synthesis and separation of the individual stereoisomers of this compound followed by experimental ECD analysis and computational modeling, would be required to elucidate their chiroptical properties and assign their absolute configurations.

Computational and Theoretical Chemistry Studies of 3,4 Dibromo 4 4 Chlorophenyl 2 Butanone

Density Functional Theory (DFT) Calculations

DFT is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters. However, specific DFT calculations for 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone are not available in the current body of scientific literature.

Optimization of Molecular Geometry and Conformational Isomers

The optimization of molecular geometry is a fundamental application of DFT that allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. This analysis would be crucial for understanding the conformational isomers of this compound and their relative stabilities. At present, no such studies have been published.

Analysis of Electronic Structure (Frontier Molecular Orbitals: HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and electronic transitions of a compound. An analysis of the frontier molecular orbitals of this compound would offer valuable information about its electrophilic and nucleophilic sites, but this research has not yet been conducted.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, a computational prediction of its spectroscopic parameters would be a significant contribution to its characterization, but this data is currently unavailable.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. These simulations can provide detailed information about solute-solvent interactions, conformational changes in solution, and transport properties. Investigating the solution-phase behavior of this compound through molecular dynamics would be essential for understanding its reactivity and properties in a realistic chemical environment. However, no such simulation studies have been reported.

Mechanistic Elucidation of Chemical Reactions via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a deep understanding of reaction pathways and kinetics. A computational study on the potential chemical reactions of this compound would be highly informative, but this area remains unexplored.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Reaction Rates

QSRR modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. These models can then be used to predict the reaction rates of new or untested compounds. The development of a QSRR model that includes this compound would require a dataset of related compounds with known reaction rates, which is not currently available in the literature.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. For this compound, these interactions would primarily involve hydrogen bonds, halogen bonds, and van der Waals forces. Computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for visualizing and quantifying these interactions.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface are then used to identify and characterize the different types of intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface would be complex, with contributions from various atom-atom contacts. Based on analyses of other compounds containing a 4-chlorophenyl moiety, the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface can be estimated. nih.govnih.govresearchgate.netkayseri.edu.trnih.gov These contacts include H···H, C···H/H···C, Cl···H/H···Cl, O···H/H···O, and Br···H/H···Br interactions. The relative importance of these interactions is dictated by the chemical nature and accessibility of the atoms on the molecular surface.

A representative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for compounds containing a 4-chlorophenyl group is presented in the interactive table below.

Intermolecular ContactPercentage Contribution (%)
H···H17 - 48.7
C···H/H···C18 - 35
Cl···H/H···Cl8.8 - 17.6
O···H/H···O8.0 - 11.1
N···H/H···N5.1 - 9.7

This data is a composite from studies on various compounds containing a 4-chlorophenyl group and is intended to be representative. nih.govnih.govresearchgate.netkayseri.edu.trnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a more detailed quantitative summary of the intermolecular interactions. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the prominent H···H, C···H, Cl···H, and O···H contacts, reflecting their significant roles in the crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. researchgate.netiucr.orgmdpi.comrsc.org This theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. The interactions between atoms, both covalent and non-covalent, are characterized by the properties of the electron density at the bond critical points (BCPs).

For the C-Br bonds in this compound, a QTAIM analysis would provide insight into their nature. The topological parameters at the BCP of a C-Br bond are indicative of its strength and polarity. Key parameters include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

Based on QTAIM studies of other organobromine compounds, the expected topological parameters for the C-Br bonds in this compound can be summarized. researchgate.netiucr.orgmdpi.com

Topological ParameterTypical Value for C-Br BondsInterpretation
Electron Density (ρ)~0.1 - 0.2 a.u.Indicates the accumulation of electron density in the bonding region.
Laplacian of Electron Density (∇²ρ)PositiveSuggests a depletion of electron density at the BCP, characteristic of a polar covalent or closed-shell interaction.
Total Energy Density (H(r))Small and often slightly negativeA small negative value is indicative of a degree of covalent character.

This data is based on QTAIM analyses of various organobromine compounds and represents expected values. researchgate.netiucr.orgmdpi.com

Potential Academic Research Applications of 3,4 Dibromo 4 4 Chlorophenyl 2 Butanone As a Versatile Synthetic Intermediate

Design and Synthesis of Novel Organic Scaffolds

The inherent reactivity of 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone makes it an excellent precursor for the synthesis of diverse and complex organic scaffolds, particularly heterocyclic and carbocyclic systems. The presence of two electrophilic carbon centers and an adjacent ketone functionality allows for a variety of cyclization strategies.

One of the primary applications of α,β-dihaloketones is in the synthesis of heterocycles. mdpi.com By reacting with various dinucleophiles, a wide array of five, six, and seven-membered rings can be constructed. For instance, reaction with primary amines can lead to the formation of substituted pyrroles or dihydropyridinones, which are prevalent motifs in biologically active molecules. mdpi.com Similarly, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with amidines or guanidines can produce imidazole (B134444) or pyrimidine (B1678525) cores, respectively.

The vicinal dibromides are also amenable to dehydrobromination to form α-bromo-α,β-unsaturated ketones, which are potent Michael acceptors and dienophiles for cycloaddition reactions. researchgate.net This opens pathways to carbocyclic scaffolds through Diels-Alder reactions or the formation of cyclopropanes via reaction with stabilized carbanions. The resulting cyclic structures can serve as cores for the development of new classes of compounds with potential applications in materials science and medicinal chemistry.

Table 1: Potential Heterocyclic Scaffolds from this compound

Dinucleophile Resulting Heterocycle Potential Significance
Primary Amines Pyrroles, Dihydropyridinones Biologically active cores
Hydrazines Pyrazoles Pharmaceutical intermediates
Amidines/Guanidines Imidazoles, Pyrimidines Key components of natural products

Methodological Development in Organic Synthesis

The unique chemical properties of this compound position it as an ideal substrate for the development and validation of new synthetic methodologies. Its multiple reactive sites allow for the exploration of chemoselective and stereoselective transformations.

For example, the development of new catalytic systems for asymmetric synthesis can utilize this compound to test for enantioselectivity in reactions such as reductions, alkylations, or coupling reactions. The stereochemical outcome of reactions involving the two chiral centers can provide valuable insights into the mechanism of the catalyst. libretexts.org The anti-stereochemistry that is often observed in the addition of bromine to an alkene can be a starting point for stereospecific transformations. youtube.com

Furthermore, this compound is a suitable candidate for the development of domino or cascade reactions. epfl.ch A single reagent or catalyst could initiate a sequence of transformations, such as a debromination followed by an intramolecular cyclization or rearrangement, leading to complex molecular architectures in a single synthetic operation. nih.gov Such processes are highly desirable in modern organic synthesis due to their efficiency and atom economy.

Fundamental Studies in Reaction Mechanisms and Organic Transformations

The study of the reactions of this compound can provide fundamental insights into various reaction mechanisms. The presence of two leaving groups on adjacent carbons allows for the investigation of competitive substitution and elimination pathways.

Kinetic studies on the nucleophilic substitution reactions of this compound with different nucleophiles can elucidate the factors governing S"N"1 versus S"N"2 pathways at sterically hindered and electronically influenced carbon centers. jimcontent.com The influence of the 4-chlorophenyl group on the reaction rates can be compared to other aryl-substituted analogs to understand electronic effects in these transformations.

The stereochemistry of the bromine addition to the precursor chalcone (B49325) and the subsequent reactions of the dibromo adduct are of fundamental interest. ladykeanecollege.edu.in Studies on the stereochemical course of substitution and elimination reactions can provide evidence for the involvement of intermediates such as bromonium ions and can help in understanding the principles of stereocontrol in organic reactions. pbworks.com

Development of Libraries of Derivatives for Structure-Reactivity Investigations

The amenability of this compound to a variety of chemical transformations makes it an excellent starting material for the creation of compound libraries for structure-reactivity relationship (SRR) studies. By systematically modifying the core structure, researchers can investigate how changes in molecular architecture affect chemical reactivity.

A library of derivatives can be generated by reacting the parent compound with a diverse set of nucleophiles, leading to a range of substitution products. Another approach is to perform elimination reactions under different conditions to generate regioisomeric unsaturated ketones. The reactivity of these new compounds in, for example, cycloaddition reactions can then be systematically studied.

The electronic properties of the aryl ring can be modulated by introducing different substituents at the para position of the phenyl ring in the starting chalcone. A comparative study of the reactivity of these analogs would provide valuable data on the influence of electronic effects on the reaction rates and pathways. jmcs.org.mx This systematic approach can lead to a deeper understanding of the underlying principles of chemical reactivity and can aid in the rational design of new reagents and catalysts.

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyrroles
Dihydropyridinones
Pyrazoles
Imidazoles
Pyrimidines
Thiazoles

Future Research Directions and Unresolved Challenges Pertaining to 3,4 Dibromo 4 4 Chlorophenyl 2 Butanone

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The presence of two stereocenters in 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone suggests the existence of four possible stereoisomers. However, methods for their selective synthesis have not been reported. Future research should focus on the development of catalytic asymmetric and diastereoselective bromination reactions of a suitable precursor, such as 4-(4-chlorophenyl)-3-buten-2-one. The exploration of chiral catalysts, including organocatalysts and transition-metal complexes, will be crucial in achieving high levels of enantiomeric and diastereomeric excess.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalyst TypePotential AdvantagesKey Challenges
Chiral OrganocatalystsMetal-free, often robust and readily available.Catalyst loading and turnover numbers may be suboptimal.
Transition-Metal ComplexesHigh catalytic activity and tunability of ligands.Potential for metal contamination in the final product.
Chiral Phase-Transfer CatalystsSuitable for reactions involving immiscible phases.Limited substrate scope and potential for side reactions.

Exploration of New Reactivity Profiles in Diverse Reaction Environments

The reactivity of this compound is anticipated to be rich and varied due to the presence of multiple functional groups: a ketone, and two carbon-bromine bonds at different positions. Systematic investigation of its behavior in the presence of various nucleophiles, electrophiles, bases, and reducing/oxidizing agents is necessary. Understanding how the electronic effects of the 4-chlorophenyl group influence the reactivity of the adjacent benzylic bromide and the α-bromo ketone moiety will be a key area of study.

Advanced Mechanistic Investigations into Complex Transformation Pathways

Detailed mechanistic studies are essential to complement the exploration of new reactions. Future work should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, alongside computational modeling (e.g., Density Functional Theory calculations). These investigations will provide insights into reaction intermediates, transition states, and the underlying factors governing product distribution and stereoselectivity in the transformations of this compound.

Integration of this compound in Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.netnih.gov The synthesis and subsequent transformations of this compound could greatly benefit from the application of flow technologies. nih.govresearchgate.netnih.gov Future research in this area would involve designing and optimizing flow reactor setups for its synthesis, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This approach could also enable the safe handling of potentially hazardous reagents and intermediates. nih.govsci-hub.se

Green Chemistry Approaches in its Synthesis and Transformations

Adhering to the principles of green chemistry is a paramount goal in modern chemical research. unibo.itnih.gov Future studies on this compound should prioritize the development of environmentally benign synthetic methods. unibo.itnih.gov This includes the use of greener solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste generation. unibo.itnih.gov For instance, exploring the use of greener brominating agents could be a valuable research direction. researchgate.netchemrxiv.org

Table 2: Green Chemistry Considerations

Principle of Green ChemistryApplication to this compound
PreventionDesigning synthetic routes with high atom economy to minimize waste.
Atom EconomyOptimizing reactions to incorporate the maximum amount of starting materials into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsDesigning chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesAvoiding the use of auxiliary substances or making them innocuous.
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure.
Use of Renewable FeedstocksUtilizing renewable raw materials whenever technically and economically practicable.
Reduce DerivativesMinimizing or avoiding unnecessary derivatization.
CatalysisUsing catalytic reagents in preference to stoichiometric reagents.
Design for DegradationDesigning chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution PreventionDeveloping analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionChoosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

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3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.